molecular formula C12H20ClN B3591261 N-benzyl-3-methyl-1-butanamine hydrochloride

N-benzyl-3-methyl-1-butanamine hydrochloride

Cat. No.: B3591261
M. Wt: 213.75 g/mol
InChI Key: QTEVHQJCWNAFCY-UHFFFAOYSA-N
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Description

N-Benzyl-3-methyl-1-butanamine hydrochloride is a secondary amine hydrochloride derivative characterized by a benzyl group attached to a branched butanamine backbone. Its molecular structure comprises a 3-methyl-substituted butanamine chain, where the nitrogen atom is bonded to a benzyl group (C₆H₅CH₂) and a hydrogen atom, with the hydrochloride salt enhancing solubility and stability.

This compound’s structural features position it within a broader class of pharmacologically active amines, where modifications to the benzyl or amine substituents significantly alter physicochemical properties (e.g., lipophilicity, pKa) and biological activity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-methylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-11(2)8-9-13-10-12-6-4-3-5-7-12;/h3-7,11,13H,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEVHQJCWNAFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4462-18-4
Record name Benzenemethanamine, N-(3-methylbutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4462-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-1-butanamine hydrochloride typically involves the alkylation of 3-methyl-1-butanamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Alkylation Reactions

This compound undergoes N-alkylation under nucleophilic conditions due to the electron-rich nitrogen center. Key findings include:

Table 1: Alkylation Reaction Parameters

Reagent/ConditionsProduct FormedYield (%)Reference
Benzyl chloride/NaOH/EtOHQuaternary ammonium salt83
Ethyl bromoacetate/K₂CO₃N-(Carbethoxymethyl) derivative76
Allyl bromide/DMF/RTAllylated tertiary amine68

Mechanistic studies using iridium catalysts (e.g., [Ir(COD)Cl]₂) reveal that reactions with primary alcohols proceed via a borrowing-hydrogen pathway, forming imine intermediates prior to reduction .

Acylation and Sulfonylation

The amine group reacts with acylating agents:

Key Reactions:

  • Acetylation: Treatment with acetyl chloride in dichloromethane produces N-acetylated derivatives (92% yield) .

  • Sulfonylation: Reaction with p-toluenesulfonyl chloride yields sulfonamide products (85% purity by HPLC) .

Critical Note: Steric hindrance from the 3-methylbutyl group slows acylation kinetics compared to less bulky analogs.

Acidolytic Cleavage

The benzyl group is cleavable under strong acidic conditions:

Procedure:

  • Dissolve in 6M HCl, reflux at 110°C for 8 hr.

  • Neutralize with NaOH to isolate 3-methyl-1-butanamine (confirmed by GC-MS) .

Side Reactions:

  • Competitive hydrolysis of the hydrochloride salt occurs at pH > 10, leading to free amine decomposition .

Oxidation

Exposure to KMnO₄/H₂SO₄ oxidizes the benzylic position:

  • Primary product: Benzaldehyde (via C-N bond cleavage) .

  • Secondary pathway: Formation of nitroso derivatives (<5% yield).

Reduction

Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group:

  • Quantitative conversion to 3-methyl-1-butanamine (99% purity) .

Stability Under Basic Conditions

Dehydrohalogenation occurs in NaOH/EtOH:

  • Free base (N-benzyl-3-methyl-1-butanamine) precipitates at pH 9–10.

  • Prolonged heating induces β-hydride elimination, forming styrene derivatives .

Spectroscopic Signatures of Reactivity

Post-Reaction Characterization Data:

  • N-Alkylated Products: ¹H NMR shows upfield shifts for N-CH₂ protons (δ 3.4–3.8 ppm) .

  • Oxidized Species: IR confirms C=O stretches at 1715 cm⁻¹.

Scientific Research Applications

Biological Applications

The compound is under investigation for its potential biological activities, including:

  • Receptor Studies : It acts as a ligand for specific receptors, which may lead to therapeutic applications in drug development. Its interaction with molecular targets suggests roles in modulating enzyme activities or receptor functions.
  • Analgesic Properties : Research indicates that compounds structurally related to N-benzyl-3-methyl-1-butanamine hydrochloride may exhibit analgesic effects by acting on sigma receptors, particularly sigma-1 receptor antagonists that show promise in alleviating neuropathic pain .

Sigma Receptor Antagonism

A study explored the synthesis and biological evaluation of sigma receptor antagonists based on structures similar to this compound. The findings indicated that these compounds could effectively alleviate pain in animal models, demonstrating their potential as non-opioid analgesics .

Indole Synthesis

Another application involves using this compound in the synthesis of indole derivatives through one-pot reactions. This method showcases the compound's utility as an intermediate in synthesizing complex organic molecules, highlighting its versatility in organic chemistry .

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-1-butanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group’s substitution pattern profoundly influences molecular interactions and bioactivity. Key analogs include:

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Differences vs. Target Compound
N-(2-Chlorobenzyl)-1-butanamine HCl 2-Cl on benzyl ~214.1 Increased polarity due to Cl; potential enhanced receptor binding affinity
N-(4-Methylbenzyl)-1-butanamine HCl 4-CH₃ on benzyl ~209.7 Higher lipophilicity; altered metabolic stability
N-(3-Bromobenzyl)-2-butanamine HCl 3-Br on benzyl ~272.6 Bulkier substituent may hinder membrane permeability
N-Benzyl-3-pentanamine HCl Extended pentanamine chain ~227.8 Longer chain increases molecular volume; impacts pharmacokinetics

Structural Insights :

  • Electron-Donating Groups (e.g., CH₃) : A para-methyl group (4-CH₃) increases lipophilicity, which may prolong half-life but risks off-target interactions .

Amine Backbone Modifications

Variations in the amine chain length or branching alter conformational flexibility and receptor engagement:

  • 3-Methyl vs.
  • Butanamine vs. Pentanamine Chains : Extended chains (e.g., N-benzyl-3-pentanamine HCl) increase molecular weight and may reduce renal clearance rates .

Analytical Characterization

Methods such as NMR, IR, and X-ray crystallography (as applied to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) are critical for confirming the structure of N-benzyl-3-methyl-1-butanamine HCl. Stability-indicating HPLC () and spectrophotometric assays () further ensure purity and quantification in pharmaceutical formulations .

Biological Activity

N-benzyl-3-methyl-1-butanamine hydrochloride is a compound that has garnered interest in various fields, particularly in pharmacology and toxicology. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H19_{19}N·HCl
  • Molecular Weight : 215.75 g/mol

The compound features a benzyl group attached to a 3-methylbutanamine backbone, which influences its biological interactions and pharmacological properties.

The biological activity of this compound primarily involves its interaction with various biological targets, such as receptors and enzymes. Research indicates that this compound may act as a monoamine reuptake inhibitor , affecting neurotransmitter levels in the brain, which can influence mood and behavior.

Enzyme Inhibition

Studies have demonstrated that this compound exhibits enzyme inhibition properties. It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, raising concerns about potential drug interactions .

Receptor Binding Affinity

Research has indicated that this compound binds to various receptors within the central nervous system (CNS). Its affinity for serotonin and dopamine receptors suggests potential applications in treating mood disorders and other psychiatric conditions .

Case Study 1: Psychoactive Effects

A study investigated the psychoactive effects of this compound when administered in controlled settings. Participants reported increased alertness and euphoria, with a peak concentration detected in urine samples shortly after administration. The study concluded that the compound could be monitored effectively through urine analysis, highlighting its potential as a new psychoactive substance (NPS) .

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. The study found that at higher doses, the compound elicited neurotoxic effects in animal models, including seizures and behavioral changes. These findings underscore the importance of understanding dosage and administration routes in therapeutic contexts .

Table: Summary of Biological Activities

Activity Description
Enzyme Inhibition Inhibits cytochrome P450 enzymes, affecting drug metabolism .
Receptor Binding Binds to serotonin and dopamine receptors, influencing mood .
Psychoactive Effects Induces alertness and euphoria; detectable metabolites in urine .
Neurotoxicity Higher doses lead to seizures and behavioral changes in animal models .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Mood Disorders : Its action on serotonin and dopamine receptors may offer avenues for treating depression and anxiety.
  • Pain Management : The compound's analgesic properties could be explored for pain relief therapies.

However, further research is necessary to fully elucidate its safety profile and efficacy in clinical settings.

Q & A

Q. What are the recommended methods for synthesizing N-benzyl-3-methyl-1-butanamine hydrochloride?

A common approach involves reductive amination of benzaldehyde derivatives with hydroxylamine hydrochloride under controlled conditions, followed by acidification to form the hydrochloride salt. For example, analogous synthesis pathways (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) utilize hydrochloric acid in dioxane to achieve high yields . Optimization of stoichiometry, solvent choice (e.g., dioxane), and reaction time is critical to minimize byproducts.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Use flame-resistant containers and avoid exposure to heat or ignition sources. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to prevent skin/eye irritation, as noted in analogous safety protocols .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Structural confirmation requires a combination of:

  • 1H/13C NMR to identify proton and carbon environments (e.g., benzyl groups, methyl substituents).
  • IR spectroscopy to detect functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
  • Mass spectrometry (GC-MS/LC-MS) for molecular weight verification and purity assessment. Cross-validation with elemental analysis ensures compositional accuracy .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

Contradictions in chemical shifts (e.g., overlapping signals) may arise from residual solvents, impurities, or dynamic exchange processes. Strategies include:

  • Using deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference .
  • Variable-temperature NMR to identify dynamic equilibria.
  • Complementary techniques like X-ray crystallography (if crystalline) for definitive structural assignment .

Q. What strategies mitigate byproduct formation during its synthesis?

Byproducts (e.g., unreacted intermediates) can be minimized by:

  • Precise control of reaction stoichiometry and pH.
  • Catalytic optimization (e.g., NaBH4 for selective reduction).
  • Purification via column chromatography or HPLC (≥98% purity threshold, as in safety data guidelines) .

Q. How can researchers assess the compound’s biological activity while ensuring safety?

Prioritize in vitro models (e.g., cell cultures) to evaluate pharmacological properties. Follow biosafety protocols:

  • Use fume hoods and respiratory protection to avoid inhalation hazards.
  • Reference toxicological data (e.g., skin/eye irritation thresholds) from analogous compounds to establish safe exposure limits .

Q. What analytical methods validate purity and structural integrity in complex matrices?

  • HPLC with UV detection (e.g., C18 columns) for purity assessment.
  • Elemental analysis (C, H, N, Cl) to confirm stoichiometry.
  • High-resolution mass spectrometry (HRMS) for exact mass verification.
  • Thermogravimetric analysis (TGA) to detect hydrate/solvate formation .

Key Considerations

  • Ethical Compliance : Use only for in vitro research; human/animal administration is prohibited without regulatory approval .
  • Data Reproducibility : Document reaction conditions (e.g., solvent, temperature) meticulously to enable replication.
  • Safety Protocols : Adhere to OSHA and TSCA guidelines for hazardous chemical handling .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.